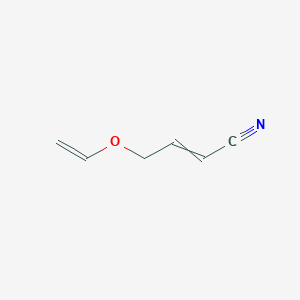

4-(Ethenyloxy)but-2-enenitrile

Description

4-(Ethenyloxy)but-2-enenitrile is an aliphatic nitrile derivative featuring a conjugated enyne system with an ethenyloxy substituent at the 4-position. Its structure combines a reactive α,β-unsaturated nitrile backbone with a vinyl ether group, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating ethenyloxy substituent, enabling applications in polymerization, cycloaddition reactions, and as a precursor for functionalized heterocycles.

Below, we compare it with four related compounds, emphasizing molecular structure, synthesis, physicochemical properties, and applications.

Properties

CAS No. |

79929-69-4 |

|---|---|

Molecular Formula |

C6H7NO |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

4-ethenoxybut-2-enenitrile |

InChI |

InChI=1S/C6H7NO/c1-2-8-6-4-3-5-7/h2-4H,1,6H2 |

InChI Key |

DRKXRCDPGQECPU-UHFFFAOYSA-N |

Canonical SMILES |

C=COCC=CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethenyloxy)but-2-enenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of 4-(Ethenyloxy)but-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)but-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing nitriles to amines.

Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.

Major Products

Oxidation: Oxides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various nitrile derivatives.

Scientific Research Applications

4-(Ethenyloxy)but-2-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and polymer chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)but-2-enenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group is highly polar, making it susceptible to nucleophilic attack. The vinyl ether group can undergo electrophilic addition reactions, leading to the formation of various products .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Reactivity : The ethenyloxy group in 4-(Ethenyloxy)but-2-enenitrile likely enhances electrophilicity at the β-carbon compared to the hydroxyl analog , facilitating nucleophilic additions.

- Steric Effects: The bulky phenoxy groups in reduce conformational flexibility, whereas the aliphatic chain in the target compound allows for greater rotational freedom.

- Electronic Properties : The benzonitrile group in introduces aromatic stabilization, contrasting with the aliphatic nitrile in the target compound.

Physicochemical Properties

- Polarity : The hydroxyl analog exhibits higher polarity (logP ~0.5 estimated) due to -OH, whereas the ethenyloxy derivative is less polar (logP ~1.2 estimated).

- Stability : The aromatic benzonitrile in confers thermal stability, while the aliphatic nitrile in the target compound may be prone to hydrolysis under acidic/basic conditions.

- Boiling/Melting Points: Data gaps exist, but trends suggest: Hydroxyl analog : Higher bp due to hydrogen bonding. Phenoxy-substituted : Higher mp due to crystalline packing from aromatic groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.